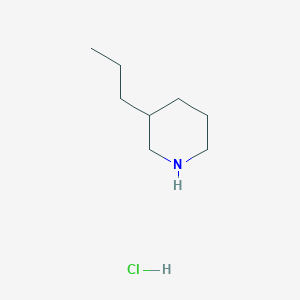

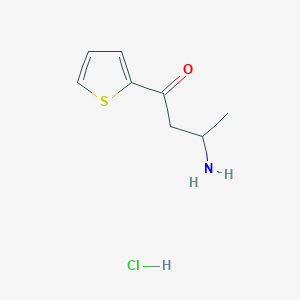

2-(Boc-aminomethyl)benzyl Alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

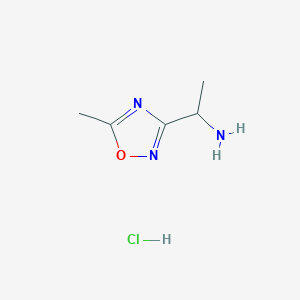

2-(Boc-aminomethyl)benzyl Alcohol is a useful research intermediate for the total synthesis of Adalinine . It is oxidatively cyclised with an array of ketones in dioxane at 80°C in the presence of a ruthenium catalyst and KOH to give corresponding quinolines .

Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular formula of 2-(Boc-aminomethyl)benzyl Alcohol is C13H19NO3. Its molecular weight is 237.29 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.29 and a molecular formula of C13H19NO3 . The boiling point of alcohols increases with an increase in the number of carbon atoms in the aliphatic carbon chain .Applications De Recherche Scientifique

Summary of the Application

The Boc group plays a pivotal role in the synthesis of multifunctional targets. It is used for the protection of amino functions, which often occur in this context .

Methods of Application or Experimental Procedures

The Boc group is used for the protection of primary amines, which can accommodate two such groups. The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes

The use of Boc has resulted in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

2. Oxidation of Benzyl Alcohol to Benzaldehyde

Summary of the Application

The selective oxidation of aromatic alcohols to aldehydes with oxygen is of crucial importance for industrial catalysis .

Methods of Application or Experimental Procedures

Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC) were successfully prepared and applied into the oxidation of benzyl alcohol to benzaldehyde .

Results or Outcomes

The Co1/NC catalysts exhibited excellent performance, achieving 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity .

3. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

Summary of the Application

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described .

Methods of Application or Experimental Procedures

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

4. Oxidation of Benzyl Alcohol

Summary of the Application

The selective oxidation of aromatic alcohols to aldehydes with oxygen is of crucial importance for industrial catalysis .

Methods of Application or Experimental Procedures

3. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

Summary of the Application

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described .

Methods of Application or Experimental Procedures

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

4. Oxidation of Benzyl Alcohol

Summary of the Application

The selective oxidation of aromatic alcohols to aldehydes with oxygen is of crucial importance for industrial catalysis .

Methods of Application or Experimental Procedures

WO4@PAF-181 and I@PAF-181 were used as catalysts for the oxidation of benzyl alcohol .

Results or Outcomes

The catalysts exhibited excellent performance, achieving high conversion and selectivity .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGGBZVYBKJFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-aminomethyl)benzyl Alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.